molecular formula C7H16NO+ B1210184 4-Trimethylammoniobutanal CAS No. 64595-66-0

4-Trimethylammoniobutanal

Cat. No.: B1210184
CAS No.: 64595-66-0
M. Wt: 130.21 g/mol
InChI Key: OITBLCDWXSXNCN-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a trimethylammonium group attached to a butanal backbone. This compound is a metabolite found in various organisms, including humans and mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trimethylammoniobutanal can be synthesized through the oxidation of 4-trimethylammoniobutanol. The reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 4-trimethylammoniobutanol using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Properties

CAS No.

64595-66-0

Molecular Formula

C7H16NO+

Molecular Weight

130.21 g/mol

IUPAC Name

trimethyl(4-oxobutyl)azanium

InChI

InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1

InChI Key

OITBLCDWXSXNCN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC=O

Canonical SMILES

C[N+](C)(C)CCCC=O

64595-66-0

physical_description

Solid

Synonyms

gamma-trimethylaminobutyraldehyde
trimethylaminobutyraldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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